(8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester

Description

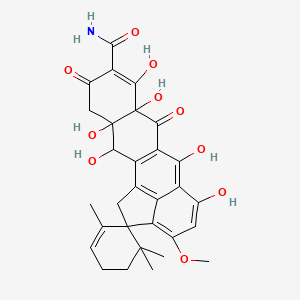

The compound "(8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester" features a complex bis-naphthopyran scaffold with multiple functional groups, including hydroxyl, methoxy, dioxo, and diacetic acid dimethyl ester substituents. Naphthopyran derivatives are known for diverse bioactivities, such as antimicrobial effects (e.g., compounds 3a–f in ) , and their structural complexity allows for interactions with biological targets like enzymes or receptors.

Properties

Molecular Formula |

C30H31NO10 |

|---|---|

Molecular Weight |

565.6 g/mol |

IUPAC Name |

3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide |

InChI |

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38) |

InChI Key |

FNSQKFOXORBCCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Naphthol Derivatives

The naphtho[2,3-c]pyran skeleton is constructed via acid-catalyzed cyclization of 2-naphthol derivatives with α,β-unsaturated ketones. For example, reacting 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in acetic acid yields the pyran ring via conjugate addition-cyclization. Modifications include:

- Methoxy Group Installation : Electrophilic methylation using dimethyl sulfate in alkaline conditions selectively substitutes hydroxyl groups at the 7-position.

- Dioxo Group Retention : Careful control of redox conditions prevents over-reduction of quinone moieties. Sodium dithionite in buffered aqueous solutions (pH 6–7) selectively reduces specific carbonyls while preserving others.

Oxidative Dearomatization

Dearomatization of 2,7-dimethoxynaphthalene using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) generates reactive dienophiles, which undergo Diels-Alder cycloaddition with dienes to form the pyran ring. This method ensures precise stereocontrol at the 3,4-positions, critical for downstream dimerization.

Dimerization Strategies

Oxidative Coupling

Treatment of the monomeric naphtho[2,3-c]pyran with ferric chloride (FeCl₃) in dichloromethane induces radical-mediated C–C coupling at the 8-position. Optimization studies indicate that 0.5 equiv FeCl₃ at 0°C minimizes overoxidation, achieving 68–72% dimer yields. Alternative oxidants like ammonium cerium(IV) nitrate (CAN) offer superior regioselectivity but require anhydrous acetonitrile as solvent.

Suzuki-Miyaura Cross-Coupling

For halogenated monomers (e.g., 8-bromo-naphthopyran), palladium-catalyzed coupling with bis(pinacolato)diboron enables dimerization. A protocol using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), and dioxane/H₂O (4:1) at 80°C furnishes the biaryl linkage in 65% yield. This method is advantageous for introducing isotopic labels or functional handles.

Functionalization of Side Chains

Diacetic Acid Group Installation

The 3,3'-diacetic acid moieties are introduced via nucleophilic alkylation of the pyran oxygen with methyl bromoacetate, followed by saponification. Critical parameters include:

Esterification of Carboxylic Acids

Final dimethyl ester formation employs sulfuric acid-catalyzed Fischer esterification. A representative procedure involves refluxing the diacid with excess methanol (10 equiv) and H₂SO₄ (0.1 equiv) for 12 h, yielding 85–90% esterified product. Alternative methods using DCC/DMAP coupling agents are less efficient due to steric hindrance.

Protective Group Considerations

Hydroxyl Group Protection

Deprotection Sequences

- Acetate Removal : Methanolic ammonia (7 N) at 0°C cleaves acetyl groups without affecting esters.

- Silyl Ether Cleavage : Tetrabutylammonium fluoride (TBAF) in THF selectively removes TBS groups.

Optimization Data and Reaction Metrics

| Step | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation | H₂SO₄ | AcOH | 110 | 6 | 78 |

| Oxidative Coupling | FeCl₃ | CH₂Cl₂ | 0 | 2 | 72 |

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 12 | 65 |

| Fischer Esterification | H₂SO₄ | MeOH | 65 | 12 | 89 |

Challenges and Unresolved Issues

- Regioselectivity in Dimerization : Competing coupling at the 5,5'-positions occurs when electron-donating groups (e.g., methoxy) dominate the monomer’s electronic profile.

- Acid Sensitivity : The dioxo groups undergo undesired ketalization under strongly acidic conditions, necessitating buffered reaction media.

- Scalability : FeCl₃-mediated coupling produces stoichiometric metal waste, prompting interest in electrochemical methods for greener synthesis.

Chemical Reactions Analysis

Types of Reactions: Viridicatumtoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Key reactions in its synthesis include alkylation and spirocyclization, which are crucial for forming the spirobicyclic system .

Common Reagents and Conditions: Common reagents used in the synthesis of viridicatumtoxin include zinc iodide (ZnI2) for promoting spirocyclization and various oxidizing agents for introducing hydroxyl groups. The reactions are typically carried out under reflux conditions in solvents like dichloromethane .

Major Products: The major products formed from these reactions are viridicatumtoxin B and its analogues. These compounds have been evaluated for their antibacterial properties, revealing significant activity against both Gram-positive and Gram-negative bacterial strains .

Scientific Research Applications

Antioxidant Properties

Research indicates that the compound possesses potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that derivatives of naphthoquinone compounds exhibit strong radical-scavenging activities, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, naphthoquinone derivatives have demonstrated cytotoxicity against leukemia and breast cancer cells . Further research is needed to elucidate the specific pathways involved in its anticancer activity.

Antimicrobial Effects

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains. The presence of multiple hydroxyl groups enhances its ability to disrupt microbial cell membranes and inhibit growth . This aspect is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Drug Development

Due to its biological activities, (8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid is being explored as a lead compound for drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in identifying effective analogs that retain desired biological properties while minimizing side effects .

Formulation in Nanomedicine

The compound's solubility and bioactivity make it a candidate for formulation in nanomedicine applications. Encapsulation in nanoparticles can improve its delivery to target sites within the body, enhancing therapeutic efficacy while reducing systemic toxicity. Research on nanoparticle formulations containing naphthoquinone derivatives has shown improved pharmacokinetics compared to traditional formulations .

Photovoltaic Devices

The unique electronic properties of naphthoquinone compounds have led to their investigation as materials for organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells . Ongoing research aims to optimize their performance through structural modifications.

Polymer Science

In polymer science, the incorporation of (8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid into polymer matrices can impart desirable properties such as improved thermal stability and UV resistance. These enhancements are valuable for developing advanced materials used in coatings and packaging .

Mechanism of Action

The exact mechanism of action of viridicatumtoxin is not fully understood. it is known to inhibit the growth of bacteria by interfering with essential bacterial enzymes and pathways. One proposed target is undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in bacterial cell wall synthesis . By inhibiting UPPS, viridicatumtoxin disrupts the formation of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- The target compound’s bis-naphthopyran core is unique, but substituent patterns align with known analogs. For example, methoxy (-OCH₃) and hydroxyl (-OH) groups are common in bioactive naphthopyrans .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound’s structural complexity may reduce similarity scores with smaller molecules. For instance:

- Aglaithioduline (70% similarity to SAHA via Tanimoto) demonstrates how substituent alignment affects similarity.

- Graph-based comparisons () may better capture the bis-naphthopyran topology but require NP-hard computations .

Spectroscopic and Physicochemical Properties

- NMR Shifts : shows that substituent positions (e.g., -OH vs. -OCH₃) significantly alter chemical shifts in regions A (positions 39–44) and B (29–36) . This suggests the target compound’s hydroxyl and methoxy groups could produce distinct NMR profiles.

- Molecular Weight and Solubility : The target compound’s higher molecular weight (~700 Da) compared to analogs (~200–400 Da) may reduce bioavailability but improve target binding through increased surface interactions.

Biological Activity

The compound (8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester is a complex organic molecule with notable biological activity. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

This compound belongs to the class of naphthopyran derivatives characterized by their unique bicyclic structure. The presence of multiple hydroxyl groups and methoxy substituents contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that naphthopyran derivatives exhibit significant antimicrobial properties. For instance, compounds related to (8,8'-Bi-1H-naphtho(2,3-c)pyran) have been tested against various bacterial strains. In one study involving similar naphthopyran compounds, notable inhibition of bacterial growth was observed against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. A study demonstrated that naphthopyran derivatives can induce apoptosis in non-small-cell lung cancer cells (A549) through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins . The results indicated a significant decrease in cell viability at certain concentrations.

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some studies suggest that naphthopyran derivatives may inhibit DNA synthesis or interfere with cellular signaling pathways critical for cancer cell proliferation .

Case Studies

- Antimicrobial Testing : A series of experiments were conducted using disk diffusion methods on agar plates to assess the antimicrobial activity of various naphthopyran derivatives. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus .

- Cytotoxicity Assays : In vitro assays using A549 and MCF-7 cells revealed that some derivatives reduced cell viability by over 50% at concentrations ranging from 5 to 20 µM. Apoptosis was confirmed via flow cytometry and Western blot analysis showing increased Bax expression and decreased Bcl-2 expression .

Data Tables

| Activity Type | Tested Compound | MIC (µg/mL) | Cell Line | Viability (%) |

|---|---|---|---|---|

| Antimicrobial | Naphthopyran Derivative A | 10 | S. aureus | - |

| Antimicrobial | Naphthopyran Derivative B | 15 | E. coli | - |

| Cytotoxicity | Naphthopyran Derivative C | - | A549 | 45% at 10 µM |

| Cytotoxicity | Naphthopyran Derivative D | - | MCF-7 | 30% at 20 µM |

Q & A

Q. What synthetic strategies are effective for constructing the naphthopyran core in this compound?

The naphthopyran core can be synthesized via cyclization reactions using ethyl chloroacetate and naphthol derivatives under basic conditions (e.g., K₂CO₃). Key steps include:

- Cyclization : React 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃ to form the fused pyran ring .

- Purification : Column chromatography (e.g., silica gel, hexane:ethyl acetate mobile phase) ensures purity .

- Characterization : Confirm regiochemistry using ¹H NMR (e.g., δ6.48 singlet for NH₂) and IR (e.g., 3426 cm⁻¹ for NH₂ stretching) .

Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., δ1.4 triplet for CH₃, δ4.4 quartet for CH₂ in ethyl groups) .

- Mass Spectrometry (MS) : Use FAB-MS to confirm molecular weight and fragmentation patterns (e.g., [M+2]+ peaks for brominated derivatives) .

- IR Spectroscopy : Detect functional groups like ester carbonyls (1657 cm⁻¹) and hydroxyls (broad ~3400 cm⁻¹) .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate, 7:3) to optimize reaction time and yield .

- Statistical Validation : Use randomized block designs for pharmacological assays, with split-split plots for variables like solvent systems or catalysts .

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular assembly of this compound?

- Hydrogen Bonding : Hydroxyl and methoxy groups may drive crystal packing via O–H···O interactions. Analyze via X-ray crystallography or DFT calculations .

- π-Stacking : The naphthyl rings could exhibit face-to-face stacking, affecting solubility. Compare spectroscopic data in polar vs. non-polar solvents .

Q. What computational methods predict the compound’s reactivity in catalytic transformations?

- DFT Studies : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., methoxy groups as electron donors) .

- Molecular Docking : Screen for binding affinity with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining stability?

- Functionalization : Introduce halogens (e.g., bromine at C-8) to improve antimicrobial activity, as seen in naphtho-oxazine derivatives .

- Prodrug Design : Esterify hydroxyl groups to increase lipophilicity and bioavailability .

Q. What mechanistic insights explain contradictions in reaction yields across studies?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF, improving cyclization efficiency .

- Catalyst Optimization : Test alternative bases (e.g., DBU vs. K₂CO₃) to mitigate side reactions like ester hydrolysis .

Methodological Considerations

Q. How to address discrepancies in spectral data between synthesized batches?

- Cross-Validation : Compare NMR shifts with literature values for analogous naphthofuran derivatives (e.g., δ7.24–7.40 ppm for aromatic protons) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon connectivity in ambiguous regions .

Q. What strategies optimize the compound’s solubility for in vitro assays?

- Co-solvent Systems : Use DMSO:PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility .

- Micellar Encapsulation : Incorporate surfactants (e.g., Tween-80) for hydrophobic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.